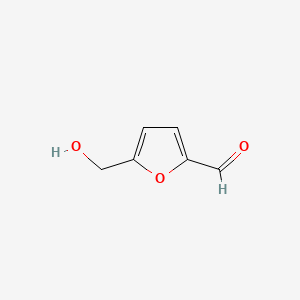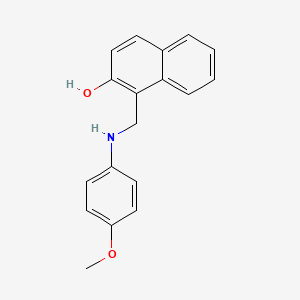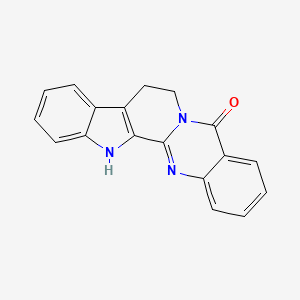
Rutaecarpine
作用机制
生化分析
Biochemical Properties
Rutaecarpine has been shown to have cardiovascular biological effects such as inotropic and chronotropic, vasorelaxant, anti-platelet aggregation and anti-inflammatory effects . It also exhibits anti-inflammatory, anti-atherogenic, anti-Alzheimer’s disease, antitumor, and antifungal activities via a variety of mechanisms .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit LIGHT-induced migration and the activation of CCR1, CCR2, ICAM-1, ERK, and p38 MAPK in the monocyte-like cell line THP-1 and promyelocytic leukemia cell line HL60 . It also attenuates the protein level of ABCB1, a transporter protein, in human umbilical vascular endothelial cells .
Molecular Mechanism
This compound’s mechanism of action involves stimulating either the release of nitric oxide (NO) that leads to the activation of guanylyl cyclase or the calcitonin gene-related peptide that in turn relaxes vascular smooth muscles and reduces peripheral resistance . It also promotes the phosphorylation of AMPK and ACC2, and increases glucose uptake .
Temporal Effects in Laboratory Settings
This compound has been shown to have long-term effects on cellular function in both in vitro and in vivo studies. For instance, it has been found to promote the phosphorylation of AMPK and ACC2, and increase glucose uptake in cultured rat skeletal muscle cells .
Dosage Effects in Animal Models
This compound has been shown to have dose-dependent effects in animal models. For example, it significantly prolongs the occlusion time, bleeding time, and the latent period of inducing platelet plug formation in mesenteric venules in rats . It also ameliorates hyperlipidemia and hyperglycemia in fat-fed, streptozotocin-treated rats .
Metabolic Pathways
This compound metabolism is complex and proceeds along several routes, primarily involving the addition of a single hydroxyl group by CYP3A4 . Six monohydroxylated and four dihydroxylated metabolites have been identified .
Transport and Distribution
While specific transporters or binding proteins that interact with this compound have not been identified, it has been shown to attenuate the protein level of ABCB1, a transporter protein, in human umbilical vascular endothelial cells .
Subcellular Localization
It has been shown to interact with various proteins and enzymes, suggesting that it may be localized to multiple compartments or organelles within the cell .
准备方法
合成路线和反应条件: 路易斯安那碱可以通过多种方法合成。 最早的方法之一是采用三步合成法,从3-(2-氨基乙基)吲哚-2-羧酸合成 . 另一种方法包括使用酮四氢咔啉、甲基邻氨基苯甲酸酯和三氯化磷进行一锅合成 . 最近,采用了一种涉及吲哚-2-基自由基环化至喹唑啉酮基团的自由基反应,以55%的产率得到了路易斯安那碱 .
工业生产方法: 路易斯安那碱的工业生产通常涉及从吴茱萸的干燥果实中提取,使用丙酮等溶剂 . 然后通过各种色谱技术对提取的化合物进行纯化,以获得高纯度路易斯安那碱 .
化学反应分析
反应类型: 路易斯安那碱经历了几种类型的化学反应,包括氧化、还原和取代 .
常用试剂和条件:
科学研究应用
路易斯安那碱在科学研究中有广泛的应用:
相似化合物的比较
路易斯安那碱经常与其他生物碱进行比较,如吴茱萸碱,它也是从吴茱萸中分离出来的 . 这两种化合物都表现出抗癌特性,但路易斯安那碱具有独特的抑制延胡索酸水合酶的能力,导致三阴性乳腺癌细胞分化 . 其他类似的化合物包括长春花碱和长春新碱等吲哚生物碱,它们用于癌症治疗 .
类似化合物:
- 吴茱萸碱
- 长春花碱
- 长春新碱
路易斯安那碱独特的生物活性组合及其靶向多个途径的能力使其成为各个科学研究领域中备受关注的化合物。
属性
IUPAC Name |
3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(9-10-21(17)18)11-5-1-3-7-14(11)19-16/h1-8,19H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVGWSKVRYFWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232884 | |
| Record name | 8,13-dihydro-Indolo(2',3':3,4)pyrido(2,1-b)quinazolin-5(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rutaecarpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
209.00 °C. @ 760.00 mm Hg | |
| Record name | Rutaecarpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly | |
| Record name | Rutaecarpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
84-26-4 | |
| Record name | Rutaecarpine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rutecarpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rutaecarpine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8,13-dihydro-Indolo(2',3':3,4)pyrido(2,1-b)quinazolin-5(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rutacarpin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUTECARPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XZV289PRY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rutaecarpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
260 °C | |
| Record name | Rutaecarpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Rutaecarpine acts as a potent agonist of the Transient Receptor Potential Vanilloid Subtype 1 (TRPV1) receptor. []
ANone: this compound's activation of TRPV1 receptors leads to various downstream effects, including:
- Increased intracellular calcium levels: This triggers the release of Calcitonin Gene-Related Peptide (CGRP). []
- Vasodilation: this compound induces relaxation of vascular smooth muscle, likely mediated by CGRP release. [, ]
- Cardioprotection: this compound protects against myocardial ischemia-reperfusion injury, an effect attributed to CGRP release and subsequent vasodilation. [, ]
- Anti-inflammatory effects: this compound exhibits anti-inflammatory activity, potentially through modulation of cytokine production and inhibition of arachidonic acid release, impacting prostaglandin synthesis. [, ]
- Anti-thrombotic effects: this compound demonstrates anti-platelet activity in vivo, suggesting potential as a therapeutic agent for arterial thrombosis. []
- Autophagy induction: this compound promotes autophagy in cardiomyocytes exposed to high glucose, contributing to its protective effect against diabetic cardiomyopathy. []
ANone: The molecular formula of this compound is C18H13N3O and its molecular weight is 287.31 g/mol.
A: Yes, computational chemistry approaches, including molecular simulations, have provided insights into the structural features of this compound and its analogs that influence their interaction with the TRPV1 receptor and subsequent pharmacological effects. []
ANone: Studies on this compound analogs have revealed important SAR insights:
- Importance of the pentacyclic scaffold: Modifications that disrupt the planar structure of this compound can significantly reduce its vasodilator activity and ability to activate TRPV1. []
- Role of the 5-position: Analogs lacking the substituent at the 5-position may exhibit altered selectivity for TRPV1, potentially influencing their pharmacological effects, such as bronchoconstriction. []
ANone: Researchers have investigated several formulation strategies to enhance this compound's delivery and bioavailability:
- Solid dispersions: This approach significantly improves the absorption and plasma concentration of this compound, leading to enhanced antihypertensive effects in spontaneously hypertensive rats. []
- Microemulsions: Microemulsion formulations demonstrate significantly higher skin permeation and bioavailability of this compound compared to conventional formulations like ointments and tinctures. []
ANone: Studies in rats have identified several metabolic pathways for this compound, including:
- Hydroxylation: Multiple hydroxylated metabolites of this compound have been detected in rat plasma, suggesting that hydroxylation is a major metabolic pathway. [, , , ]
- Sulphate conjugation: This phase II metabolic pathway leads to the formation of sulphate conjugates of this compound and its hydroxylated metabolites. []
- Glucuronidation: This phase II metabolic pathway results in the production of glucuronide conjugates of this compound. []
A: Following oral administration in rats, a significant portion of this compound is excreted in feces, with a smaller amount detected in urine. []
ANone: this compound has been shown to interact with several drugs and drug-metabolizing enzymes:
- CYP1A induction: this compound induces CYP1A activity in rats, which could potentially alter the metabolism of co-administered drugs that are substrates of this enzyme, such as theophylline. [, ]
- CYP3A4 inactivation: this compound and its metabolites can act as mechanism-based inhibitors of CYP3A4, potentially leading to drug-drug interactions. []
- Phenobarbital interaction: Pretreatment with phenobarbital, a CYP inducer, alters the pharmacokinetics of this compound and its metabolite 10-hydroxythis compound in rats, suggesting a potential drug-drug interaction. []
ANone: Various in vitro models have been employed to investigate the pharmacological effects of this compound:
- Isolated blood vessels: this compound's vasorelaxant properties have been demonstrated in isolated rat aortic rings, often used to assess vascular reactivity. [, , , ]
- Cultured cell lines: The effects of this compound on cell viability, proliferation, apoptosis, and gene expression have been studied in various cell lines, including human glioblastoma cells (U87), human monocytic cells (THP-1), murine hepatic cells (Hepa-1c1c7), and rat cardiomyocytes (H9c2). [, , , , , ]
ANone: Several animal models have been utilized to investigate the therapeutic potential of this compound:
- Hypertension: this compound's antihypertensive effects have been demonstrated in various hypertensive rat models, including spontaneously hypertensive rats (SHR), phenol-induced hypertensive rats, and 2-kidney, 1-clip hypertensive rats. [, ]
- Acute pancreatitis: this compound exhibits protective effects against acute pancreatitis in rat models, reducing pancreatic inflammation and necrosis. []
- Cerebral ischemia reperfusion injury: this compound shows neuroprotective effects in mouse models of cerebral ischemia reperfusion injury, improving neurological function and reducing infarct volume. []
- Atopic dermatitis: this compound demonstrates therapeutic potential in a mouse model of atopic dermatitis, alleviating skin lesions and modulating immune responses. []
- Diabetic cardiomyopathy: this compound protects against high glucose-induced cardiomyocyte injury in rat models, suggesting potential for treating diabetic cardiomyopathy. []
- Pulmonary fibrosis: this compound exhibits protective effects against bleomycin-induced pulmonary fibrosis in a rat model, reducing lung injury and fibrosis markers. []
ANone: While this compound possesses various pharmacological activities, studies have reported potential toxicity:
- Hepatotoxicity: this compound has been shown to induce hepatotoxicity in rat hepatocytes, potentially through the formation of reactive metabolites and inhibition of cytochrome P450 enzymes. []
- Immunosuppressive effects: this compound and its analogs have demonstrated immunosuppressive effects in mice, highlighting the need for further investigation into their safety profile. []
ANone: Several analytical techniques have been employed to characterize, quantify, and monitor this compound and its metabolites:
- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection or mass spectrometry (MS), has been widely used for the separation and quantification of this compound and its metabolites in various biological samples. [, , , , , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS): These techniques provide sensitive and specific detection of this compound and its metabolites, enabling identification and structural characterization. [, , ]
- Electrospray ionization ion-trap time-of-flight tandem mass spectrometry (ESI-IT-TOF MS): This high-resolution mass spectrometry technique has been used to investigate the fragmentation pathways of this compound and its derivatives, providing valuable information for structural elucidation. []
- Ultra-high-performance liquid chromatography coupled with linear ion trap-Orbitrap mass spectrometer (UHPLC-LTQ-Orbitrap MS): This high-resolution and accurate mass spectrometry technique has enabled the identification and characterization of this compound metabolites in rat plasma. []
A: this compound exhibits limited solubility, which can hinder its bioavailability. Formulating this compound as a solid dispersion or incorporating it into a microemulsion system has been shown to enhance its solubility and bioavailability. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


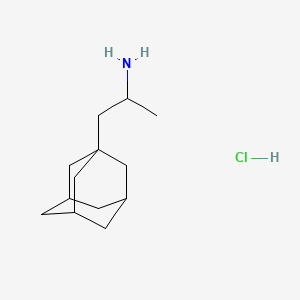
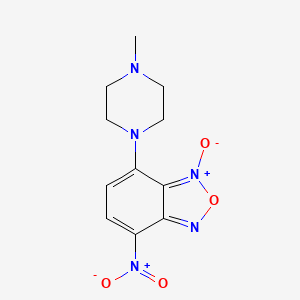
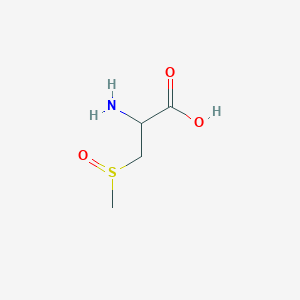
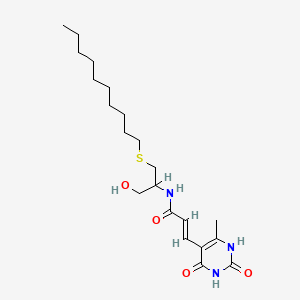
![N-[4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]phenyl]sulfonyl-4-propan-2-yloxy-benzamide](/img/structure/B1680209.png)
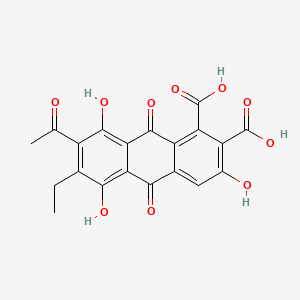
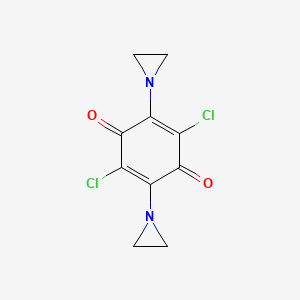
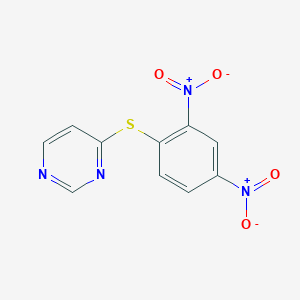
![potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate](/img/structure/B1680214.png)


![6-[(Pyridin-2-ylamino)-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B1680219.png)
